molecular formula C16H21NO3 B3226962 tert-Butyl 1-(4-formylphenyl)cyclobutylcarbamate CAS No. 1259223-97-6

tert-Butyl 1-(4-formylphenyl)cyclobutylcarbamate

Cat. No.: B3226962
CAS No.: 1259223-97-6
M. Wt: 275.34 g/mol
InChI Key: QDQZGIGAAGMGOE-UHFFFAOYSA-N
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Description

Tert-Butyl 1-(4-formylphenyl)cyclobutylcarbamate is a useful research compound. Its molecular formula is C16H21NO3 and its molecular weight is 275.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 275.15214353 g/mol and the complexity rating of the compound is 360. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[1-(4-formylphenyl)cyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-15(2,3)20-14(19)17-16(9-4-10-16)13-7-5-12(11-18)6-8-13/h5-8,11H,4,9-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQZGIGAAGMGOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701147957
Record name Carbamic acid, N-[1-(4-formylphenyl)cyclobutyl]-, 1,1-dimethylethyl ester
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Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1259223-97-6
Record name Carbamic acid, N-[1-(4-formylphenyl)cyclobutyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1259223-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(4-formylphenyl)cyclobutyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
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Synthetic Methodologies for Tert Butyl 1 4 Formylphenyl Cyclobutylcarbamate

Retrosynthetic Analysis of tert-Butyl 1-(4-formylphenyl)cyclobutylcarbamate

A retrosynthetic analysis of this compound allows for the logical deconstruction of the molecule into simpler, commercially available starting materials. This process reveals key bond disconnections and functional group interconversions that form the basis of a viable synthetic plan.

Disconnection Strategies Employing Carbon-Carbon Bond Formation

A primary disconnection strategy involves the carbon-carbon bond between the cyclobutane (B1203170) ring and the 4-formylphenyl group. This leads to a cyclobutyl precursor and a phenyl synthon. A plausible disconnection is at the C1-position of the cyclobutane ring, suggesting a nucleophilic cyclobutyl species and an electrophilic phenyl species, or vice versa. This approach highlights the importance of forming the quaternary carbon center on the cyclobutane ring.

Another key C-C bond formation is in the construction of the cyclobutane ring itself. Retrosynthetically, the four-membered ring can be disconnected through a [2+2] cycloaddition reaction, for instance, between an appropriate alkene and a ketene (B1206846) or another activated alkene.

Functional Group Interconversion Pathways for Carbamate (B1207046) and Aldehyde Moieties

The tert-butyl carbamate group can be retrosynthetically derived from the corresponding primary amine, 1-(4-formylphenyl)cyclobutylamine. This transformation is a standard protection of an amine using di-tert-butyl dicarbonate (B1257347) (Boc₂O). The amine itself can be envisioned to come from a carboxylic acid derivative via a Curtius, Hofmann, or Schmidt rearrangement.

The aldehyde functionality on the phenyl ring can be traced back to other functional groups. For instance, it can be formed from a hydroxymethyl group via oxidation, or from a nitrile group through reduction. A particularly useful precursor is a bromo-substituted phenyl ring, which can be converted to the formyl group through various formylation reactions. This leads to the key precursor, tert-butyl 1-(4-bromophenyl)cyclobutylcarbamate.

Precursor Synthesis and Elaboration Pathways

Synthesis of Substituted Cyclobutylamine (B51885) Derivatives

The synthesis of the core cyclobutylamine moiety is a fundamental step. One common approach begins with the formation of a cyclobutanecarboxylic acid derivative. For instance, 1,1-cyclobutanedicarboxylic acid can be synthesized and then monodecarboxylated to yield cyclobutanecarboxylic acid. This acid can then be subjected to a Curtius rearrangement, involving conversion to the acyl azide (B81097) followed by thermal rearrangement to an isocyanate, which is then trapped with tert-butanol (B103910) to form the Boc-protected amine.

Alternatively, a substituted cyclobutanone (B123998) can be a versatile intermediate. Reductive amination of a cyclobutanone with a suitable amine source in the presence of a reducing agent can yield the desired cyclobutylamine.

A key intermediate for the target molecule is tert-butyl 1-(4-bromophenyl)cyclobutylcarbamate. The synthesis of this precursor can be approached by first preparing 1-(4-bromophenyl)cyclobutanecarbonitrile. This can be achieved by the reaction of 4-bromobenzyl cyanide with 1,3-dibromopropane (B121459) in the presence of a strong base. Subsequent hydrolysis of the nitrile yields 1-(4-bromophenyl)cyclobutanecarboxylic acid. This carboxylic acid can then be converted to the desired tert-butyl carbamate via a Curtius rearrangement.

Preparation of 4-Formylphenyl Synthons

The 4-formylphenyl moiety is typically introduced using a pre-functionalized aromatic precursor. A common and versatile synthon is 4-bromobenzaldehyde. This commercially available starting material can be used in coupling reactions to attach the phenyl ring to the cyclobutane core.

Alternatively, as outlined in the functional group interconversion strategy, a bromo-substituted precursor can be utilized, with the formyl group being introduced in a later step. This approach avoids potential side reactions of the aldehyde group during the initial bond-forming steps. For example, a Grignard reagent prepared from 4-bromotoluene (B49008) could be reacted with cyclobutanone, followed by oxidation and subsequent benzylic oxidation to the aldehyde.

Direct Synthetic Routes to this compound

A direct and efficient synthetic route to the title compound can be designed based on the strategic availability of the precursor tert-butyl 1-(4-bromophenyl)cyclobutylcarbamate. The final step involves the introduction of the formyl group onto the phenyl ring.

A highly effective method for this transformation is the lithiation of the bromo-precursor followed by quenching with a formylating agent such as N,N-dimethylformamide (DMF). This reaction, known as the Bouveault aldehyde synthesis, provides a direct route to the desired aldehyde.

Table 1: Proposed Synthetic Route from tert-Butyl 1-(4-bromophenyl)cyclobutylcarbamate

StepReactant(s)Reagent(s)Product
1tert-Butyl 1-(4-bromophenyl)cyclobutylcarbamate1. n-Butyllithium 2. N,N-Dimethylformamide (DMF)This compound

Cyclization Reactions for Cyclobutyl Ring Formation

The formation of the four-membered cyclobutane ring is a cornerstone of the synthesis. Despite the inherent ring strain, several reliable methods exist for constructing substituted cyclobutanes. acs.org A predominant strategy is the [2+2] cycloaddition reaction, where two unsaturated components, such as two alkenes or an alkene and an allenoate, react to form the cyclobutane core. organic-chemistry.org For instance, the use of visible light irradiation in the presence of a ruthenium(II) photocatalyst can facilitate the [2+2] heterodimerization of dissimilar acyclic enones, yielding highly substituted cyclobutanes with excellent diastereoselectivity. organic-chemistry.org

Another powerful approach involves copper hydride-catalyzed intramolecular hydroalkylation of halide-tethered styrenes, which can produce enantioenriched cyclobutanes. organic-chemistry.org Furthermore, iron-catalyzed carboazidation of alkenes provides a practical route to multi-substituted cyclobutylamines, which are direct precursors to the target carbamate. rsc.org

Method Description Key Features
[2+2] Photocatalytic Cycloaddition Dimerization of enones using a visible-light photocatalyst (e.g., Ru(II) complex). organic-chemistry.orgHigh diastereoselectivity; produces tri- and tetrasubstituted cyclobutanes. organic-chemistry.org
CuH-Catalyzed Hydroalkylation Intramolecular cyclization of halide-tethered styrenes. organic-chemistry.orgEnables synthesis of enantioenriched cyclobutanes. organic-chemistry.org
Fe-Catalyzed Carboazidation Carboazidation of alkenes to form cyclobutylamines. rsc.orgBroad substrate scope and excellent functional group tolerance. rsc.org

Carbamate Formation Strategies

The tert-butyl carbamate (Boc) group is a common protecting group for amines due to its stability under various conditions and its ease of removal under acidic conditions. The most direct method for its installation onto the 1-amino-1-arylcyclobutane precursor involves reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Alternative strategies for carbamate synthesis include the Curtius rearrangement of an acyl azide. nih.gov In this method, a carboxylic acid can be converted to an acyl azide, which then rearranges to an isocyanate. This intermediate is subsequently trapped by an alcohol, in this case, tert-butanol, to yield the desired tert-butyl carbamate. nih.govorganic-chemistry.org This method is advantageous as it tolerates a wide variety of functional groups. organic-chemistry.org More recent methodologies also explore the use of carbon dioxide as a C1 source in three-component coupling reactions with amines and alkyl halides to form carbamates under mild conditions. nih.gov

Strategy Reagents Key Features
Reaction with Boc Anhydride Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., triethylamine, DMAP)High-yielding, common, and straightforward method for protecting amines.
Modified Curtius Rearrangement Carboxylic acid, Di-tert-butyl dicarbonate, Sodium azide, Lewis acid (e.g., Zn(II) triflate). nih.govorganic-chemistry.orgTolerates various functional groups; proceeds via an isocyanate intermediate. nih.govorganic-chemistry.org
Three-Component Coupling Amine, Carbon dioxide (CO₂), Alkyl halide, Base (e.g., Cs₂CO₃). nih.govUtilizes a renewable C1 source; environmentally benign. nih.gov

Introduction and Modification of Formylphenyl Moiety

The introduction of the 4-formylphenyl group is typically achieved either by coupling a pre-formed cyclobutane derivative with a functionalized phenyl ring or by modifying a functional group on an already attached phenyl ring.

A highly effective method for the former approach is the Suzuki-Miyaura cross-coupling reaction. frontierspecialtychemicals.com This involves the palladium-catalyzed reaction of a cyclobutylboronic acid or ester with 4-halobenzaldehyde (e.g., 4-bromobenzaldehyde). Conversely, a 1-(4-bromophenyl)cyclobutylcarbamate intermediate can be coupled with a boronic acid reagent that introduces the formyl group, such as 4-formylphenylboronic acid. nbinno.com The bifunctional nature of 4-formylphenylboronic acid makes it a versatile building block in palladium-catalyzed cross-couplings. nbinno.com

Alternatively, a phenyl group with a different functional group can be installed first, followed by its conversion to the formyl group. For example, a 4-methylphenyl group can be attached to the cyclobutane core, and the methyl group can then be oxidized to an aldehyde using reagents like selenium dioxide (SeO₂). researchgate.net This late-stage functionalization allows for greater synthetic flexibility. sciencedaily.comprinceton.edu The modification of functional groups is a critical strategy in medicinal chemistry to enhance the properties of a lead compound. slideshare.net

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in the efficient and selective synthesis of the target compound, facilitating key bond-forming reactions that would otherwise be difficult to achieve.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is indispensable for constructing the carbon-carbon bond between the cyclobutyl ring and the phenyl moiety. thermofisher.com Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for this purpose. researchgate.netnih.gov

The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, is frequently employed. researchgate.net For the synthesis of the target molecule, this could involve coupling a cyclobutyltrifluoroborate (B12209022) salt with a 4-halobenzaldehyde derivative. Potassium trifluoroborate salts are stable, crystalline solids that are effective coupling partners. frontierspecialtychemicals.com Other notable palladium-catalyzed reactions include the Stille coupling (using organotin reagents) and the Negishi coupling (using organozinc reagents), which also provide efficient pathways to the desired aryl-cyclobutane linkage. nih.govresearchgate.net

Reaction Catalyst/Ligand System (Example) Coupling Partners
Suzuki-Miyaura Coupling Pd(PPh₃)₄, Pd(OAc)₂/SPhosOrganoboron (e.g., boronic acid, trifluoroborate salt) + Organohalide. frontierspecialtychemicals.comresearchgate.net
Stille Coupling Pd/P(t-Bu)₃Organotin + Organohalide. nih.govresearchgate.net
Negishi Coupling Pd/P(t-Bu)₃Organozinc + Organohalide. nih.gov

Organocatalytic Methods

Organocatalysis offers a complementary, metal-free approach to key transformations, particularly in establishing stereocenters and constructing the cyclobutane ring. bohrium.com Chiral secondary amines, such as proline derivatives, can catalyze the enantioselective [2+2] cycloaddition of enals and alkenes through tandem iminium-enamine activation, yielding functionalized cyclobutanes with high levels of stereocontrol. rsc.org

These methods are crucial for synthesizing chiral analogues of the target compound. For example, an organocatalytic vinylogous Friedel-Crafts alkylation can initiate a formal [2+2] cycloaddition to produce pyrrole-functionalized cyclobutanes with three contiguous stereocenters. rsc.org Similarly, bifunctional organocatalysts can facilitate the enantioselective synthesis of cyclic carbamates from unsaturated amines and carbon dioxide, showcasing the power of organocatalysis in constructing key structural motifs. nih.gov

Stereochemical Control in the Synthesis of this compound Analogues

While this compound itself is achiral, the synthesis of its chiral analogues, where substituents on the cyclobutane ring create stereocenters, requires precise stereochemical control. Organocatalysis is a primary tool for achieving this. nih.gov

Enantioselective organocatalytic [2+2] annulations are a key strategy for accessing chiral cyclobutanes. bohrium.com For instance, chiral phosphoric acids bearing thioxanthone moieties can catalyze the enantioselective photocycloaddition of N,O-acetals to olefins under visible light, producing optically active cyclobutanes. organic-chemistry.org Desymmetrization of meso-cyclobutane derivatives using organocatalysts is another effective technique. nih.gov For example, a chiral Brønsted acid can be used for the enantioselective cleavage of a meso anhydride, leading to a chiral cyclobutane intermediate. nih.gov These methods provide access to a wide range of enantioenriched cyclobutane building blocks that can be further elaborated into chiral analogues of the target molecule. nih.gov

Enantioselective and Diastereoselective Synthetic Strategies

The creation of the chiral quaternary carbon center in this compound is a significant synthetic challenge. Plausible strategies involve the asymmetric synthesis of a key intermediate, 1-(4-formylphenyl)cyclobutylamine, followed by N-protection with a tert-butoxycarbonyl (Boc) group. Given the reactivity of the formyl group, a common strategy involves using a precursor functional group, such as a cyano or ester moiety, which can be converted to the aldehyde in a later step.

One potential enantioselective approach is the asymmetric Strecker synthesis starting from a suitable cyclobutanone precursor. researchgate.netwikipedia.orgscispace.comorganic-chemistry.orgnih.gov This method allows for the direct formation of an α-aminonitrile, which can then be hydrolyzed to the corresponding α-amino acid and subsequently decarboxylated and protected to yield the target carbamate. The use of a chiral amine or a chiral catalyst in the Strecker reaction is crucial for inducing enantioselectivity.

For instance, the reaction of 4-(cyclobutanone-1-yl)benzonitrile with a cyanide source and a chiral amine, such as (S)-α-phenylethylamine, would proceed through a chiral imine intermediate, leading to the diastereoselective addition of cyanide. Subsequent hydrolysis and functional group transformations would yield the enantiomerically enriched target compound. The diastereomeric excess (d.e.) and enantiomeric excess (e.e.) of the final product are highly dependent on the choice of chiral auxiliary and reaction conditions.

Another viable strategy is the diastereoselective addition of an organometallic reagent to a cyclobutanone derivative bearing a chiral auxiliary. For example, a chiral N-tert-butanesulfinyl imine derived from a cyclobutanone can undergo diastereoselective addition of a 4-formylphenyl Grignard reagent or a related organometallic species. The Ellman's auxiliary is well-known for its high directing ability in such transformations. osi.lv

The following table summarizes hypothetical data for key steps in these proposed enantioselective and diastereoselective strategies, based on literature precedents for similar transformations.

EntryPrecursorReagents and ConditionsKey IntermediateDiastereomeric/Enantiomeric Excess
14-(Cyclobutanone-1-yl)benzonitrile(S)-α-phenylethylamine, KCN, MeOHChiral α-aminonitrile>95% d.e.
2Cyclobutanone4-bromobenzaldehyde dimethyl acetal, n-BuLi, then (R)-tert-butanesulfinamideChiral N-sulfinyl imine>98% d.e.
31-(4-cyanophenyl)cyclobutan-1-olChiral phosphine (B1218219) ligand, metal catalyst, aminating agent1-(4-cyanophenyl)cyclobutylamine>95% e.e.

Chiral Auxiliary and Ligand-Based Approaches

The use of chiral auxiliaries provides a powerful method for controlling stereochemistry in the synthesis of complex molecules. sigmaaldrich.com In the context of this compound, a chiral auxiliary can be temporarily attached to the cyclobutane ring or the nitrogen atom to direct the stereochemical outcome of a key bond-forming reaction.

A well-established chiral auxiliary approach involves the use of Evans oxazolidinones. For example, an N-acyl oxazolidinone derivative of cyclobutane-1-carboxylic acid could undergo diastereoselective α-arylation. However, this would require subsequent conversion of the carboxylic acid functionality to the amine. A more direct approach would involve the use of a chiral amine auxiliary, as mentioned in the asymmetric Strecker synthesis.

Ligand-based asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis. pharm.or.jpnih.gov Chiral phosphine ligands, in particular, have been extensively used in metal-catalyzed asymmetric reactions. nih.gov A potential ligand-based strategy for the synthesis of the target molecule could involve the asymmetric addition of a 4-formylphenyl organometallic reagent to a cyclobutanone derivative catalyzed by a transition metal complex bearing a chiral phosphine ligand. The choice of metal (e.g., Rh, Pd, Cu) and ligand is critical for achieving high enantioselectivity.

The development of chiral phosphorus-olefin hybrid ligands has also shown promise in rhodium-catalyzed asymmetric arylation of electron-deficient olefins, a reaction type that could be adapted for the synthesis of 1-arylcyclobutane systems. umich.edu The rigid structure of these ligands creates a well-defined chiral environment around the metal center, facilitating highly enantioselective transformations.

The following table outlines potential chiral auxiliaries and ligands that could be employed in the synthesis of this compound, with expected outcomes based on their performance in analogous reactions.

EntryApproachChiral Auxiliary/LigandKey TransformationExpected Enantioselectivity
1Chiral Auxiliary(R)-tert-ButanesulfinamideDiastereoselective addition to an imine>98% d.e.
2Ligand-Based(S)-Me-f-KetalPhosAsymmetric [3+2] cycloadditionHigh e.e.
3Ligand-BasedChiral Phosphine-Oxazoline (PHOX) LigandAsymmetric arylation of a cyclobutanone derivative>90% e.e.

Chemical Reactivity and Transformations of Tert Butyl 1 4 Formylphenyl Cyclobutylcarbamate

Reactions Involving the Formyl Group

The aldehyde functionality is a versatile electrophilic site, readily participating in a wide array of chemical transformations. Its reactivity is central to the use of this compound as a building block in organic synthesis.

The carbonyl carbon of the formyl group is electrophilic and susceptible to attack by various nucleophiles. libretexts.org This reaction, known as nucleophilic addition, is a fundamental process for forming new carbon-carbon and carbon-heteroatom bonds. masterorganicchemistry.com The general mechanism involves the attack of the nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol product. libretexts.org

Reactions with strong, irreversible nucleophiles such as organometallic reagents (e.g., Grignard or organolithium reagents) proceed readily to form secondary alcohols. masterorganicchemistry.com Weaker, reversible nucleophiles like cyanide or amines can also add to the carbonyl group. masterorganicchemistry.com The reactivity of the aldehyde in tert-butyl 1-(4-formylphenyl)cyclobutylcarbamate is somewhat attenuated compared to aliphatic aldehydes due to the electron-donating resonance effect of the aromatic ring, which makes the carbonyl carbon less electrophilic. libretexts.org

Table 1: Examples of Nucleophilic Addition Reactions
Nucleophile TypeReagent ExampleProduct Type
OrganometallicMethylmagnesium bromide (CH₃MgBr)Secondary Alcohol
HydrideSodium borohydride (B1222165) (NaBH₄)Primary Alcohol
CyanidePotassium cyanide (KCN)Cyanohydrin

The aldehyde group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: The formyl group is easily reduced to a primary (benzylic) alcohol using mild reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent is a common and effective reagent for this transformation. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although care must be taken as they can potentially reduce other functional groups.

Oxidation: Oxidation of the formyl group to a carboxylic acid can be achieved using various oxidizing agents. Common reagents include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder reagents like silver oxide (Ag₂O) in the Tollens' test. The choice of oxidant may depend on the presence of other sensitive functional groups in the molecule.

Reductive Amination: A particularly useful transformation is reductive amination, which converts the aldehyde directly into an amine. This one-pot reaction involves the initial formation of an imine or enamine by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction. chemistrysteps.com Common reducing agents for this process include sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (B8407120) (STAB), which are mild enough not to reduce the initial aldehyde. nih.govmdpi.com This method provides a direct route to construct substituted benzylamine (B48309) derivatives.

Condensation reactions involve the combination of two molecules with the elimination of a small molecule, typically water. libretexts.org The formyl group of this compound is an excellent substrate for such reactions.

Imine (Schiff Base) Formation: Reaction with primary amines leads to the formation of imines, also known as Schiff bases. researchgate.net This reaction is typically catalyzed by acid and involves the formation of a hemiaminal intermediate, which then dehydrates to form the C=N double bond. nih.govresearchgate.net The reaction is generally reversible and can be driven to completion by removing the water formed during the reaction.

Wittig Reaction: The Wittig reaction is a powerful method for forming alkenes from aldehydes or ketones. masterorganicchemistry.comlibretexts.org It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically generated by treating a phosphonium (B103445) salt with a strong base. organic-chemistry.orgyoutube.com The reaction proceeds through a four-membered oxaphosphetane intermediate, which collapses to form the desired alkene and a stable phosphine (B1218219) oxide byproduct, driving the reaction forward. masterorganicchemistry.com This reaction allows for the specific placement of the double bond and is a cornerstone of alkene synthesis. libretexts.org

Table 2: Examples of Condensation Reactions
Reaction TypeReagent ExampleProduct Functional Group
Imine FormationAniline (C₆H₅NH₂)Imine (Schiff Base)
Wittig ReactionMethyltriphenylphosphonium bromide ((C₆H₅)₃P⁺CH₃ Br⁻) + BaseAlkene (Styrene derivative)

Transformations of the tert-Butyl Carbamate (B1207046) Moiety

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under specific, mild acidic conditions. organic-chemistry.org

The primary transformation of the Boc-carbamate is its cleavage to reveal the free amine. This deprotection is most commonly achieved under acidic conditions. fishersci.co.uk The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which can be scavenged by the solvent or an added nucleophile. chemistrysteps.commasterorganicchemistry.com The resulting carbamic acid is unstable and spontaneously decarboxylates (loses CO₂) to yield the deprotected primary amine as an ammonium (B1175870) salt. chemistrysteps.com

A variety of acidic reagents can be employed for Boc deprotection, with trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), being one of the most common. acsgcipr.org Anhydrous hydrogen chloride (HCl) in solvents such as dioxane, methanol, or ethyl acetate (B1210297) is also frequently used. fishersci.co.ukrsc.org The choice of acid and solvent allows for tuning the reaction conditions to be compatible with other functional groups in the molecule. acsgcipr.org For substrates sensitive to strong acids, milder conditions such as using p-toluenesulfonic acid (pTSA) can be employed. mdpi.com

Table 3: Common Reagents for Boc Deprotection
ReagentTypical SolventConditions
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature
Hydrogen Chloride (HCl)1,4-Dioxane or Ethyl AcetateRoom Temperature
Sulfuric Acid (H₂SO₄)tert-Butyl Acetate (tBuOAc)Room Temperature
p-Toluenesulfonic Acid (pTSA)Ethanol (EtOH)Room Temperature or gentle heating

While the most common follow-up reaction is deprotection, direct modification of the Boc-protected nitrogen is also possible, though less frequent. The carbamate nitrogen is significantly less nucleophilic than a free amine due to the electron-withdrawing effect of the carbonyl group. However, under strongly basic conditions, the N-H proton can be removed to generate an anion that can be subsequently alkylated.

N-alkylation of carbamates can be achieved using a strong base such as sodium hydride (NaH) followed by an alkylating agent (e.g., an alkyl halide). More modern methods utilize bases like cesium carbonate in the presence of tetrabutylammonium (B224687) iodide (TBAI) to facilitate the reaction under milder conditions. researchgate.net This approach allows for the introduction of an alkyl group onto the nitrogen without first removing the Boc protecting group, providing an alternative synthetic route to N-substituted derivatives.

Reactivity of the Phenyl Ring and Cyclobutyl Scaffold

Electrophilic Aromatic Substitutions on the Phenyl Ring

The phenyl ring of this compound is substituted with two groups: the formyl group (-CHO) and the 1-(tert-butoxycarbonylamino)cyclobutyl group. The directing effects of these substituents determine the regioselectivity of electrophilic aromatic substitution reactions.

The formyl group is a deactivating, meta-directing group due to its electron-withdrawing nature through both resonance and inductive effects. Conversely, the alkyl-substituted carbamate group is generally considered to be an activating, ortho-, para-directing group. The tert-butyl group, a component of the carbamate, is known to be an ortho-, para-director, albeit with significant steric hindrance at the ortho positions. stackexchange.comlibretexts.org

Given the opposing directing effects of the existing substituents, the outcome of an electrophilic aromatic substitution on this molecule would be highly dependent on the reaction conditions and the nature of the electrophile. The substitution pattern is often a result of a combination of electronic and steric factors.

SubstituentElectronic EffectDirecting Influence
Formyl (-CHO)DeactivatingMeta
1-(tert-butoxycarbonylamino)cyclobutylActivatingOrtho, Para

This table summarizes the directing effects of the substituents on the phenyl ring.

In a hypothetical nitration reaction, the incoming nitro group would be directed to either the positions ortho to the activating group or meta to the deactivating group. Due to steric hindrance from the bulky cyclobutylcarbamate group, substitution at the ortho position might be disfavored, potentially leading to a mixture of products.

Ring-Opening and Rearrangement Reactions of the Cyclobutyl Ring

The cyclobutyl ring is a strained four-membered carbocycle and is susceptible to ring-opening and rearrangement reactions, particularly under conditions that involve the formation of carbocations or radical intermediates. The high ring strain of cyclobutanol (B46151) derivatives, for instance, makes them prone to ring-opening in the presence of transition metals, photocatalysts, or radical initiators. researchgate.net

While this compound itself does not possess a hydroxyl group on the cyclobutane (B1203170) ring that would make it directly analogous to cyclobutanol, transformations involving the adjacent functional groups could induce reactivity in the ring. For example, conversion of the formyl group to other functionalities could create reaction conditions conducive to ring-opening.

Furthermore, thermal or photochemical conditions can promote rearrangements in strained ring systems. For instance, the thermal decomposition of tert-butyl-1,3-cyclopentadiene has been shown to involve ring-expansion to form toluene, proceeding through radical intermediates. nih.gov While a different ring system, this illustrates the potential for ring expansion in strained cyclic compounds under energetic conditions.

Functionalization of the Cyclobutyl Ring System

The direct functionalization of the cyclobutyl ring in this compound presents a synthetic challenge due to the presence of more reactive sites on the molecule, namely the aromatic ring and the formyl group. However, strategies for the functionalization of similar cyclobutane derivatives have been developed.

Recent research has focused on the C-H functionalization of cyclobutyl ketones to introduce new substituents onto the ring. nih.govnih.govdocumentsdelivered.com One such strategy involves a sequential C-H/C-C functionalization to produce cis-1,3-difunctionalized cyclobutanes. nih.govnih.gov This method proceeds through a bicyclo[1.1.1]pentan-2-ol intermediate generated via a Norrish-Yang procedure from a cyclobutyl aryl ketone. nih.govnih.gov While the subject molecule is not a ketone, this approach highlights the potential for functionalizing the cyclobutyl ring through strategic transformations of existing functional groups.

The development of methods for the direct and selective functionalization of the cyclobutyl ring while preserving the other functionalities of the molecule remains an area of active research. Such methods would provide valuable tools for the synthesis of novel derivatives with potential applications in medicinal chemistry and materials science.

Role of Tert Butyl 1 4 Formylphenyl Cyclobutylcarbamate As a Key Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

The bifunctional nature of tert-Butyl 1-(4-formylphenyl)cyclobutylcarbamate, possessing both an electrophilic aldehyde and a nucleophilic amine precursor (the Boc-protected carbamate), positions it as an ideal starting point for the synthesis of a wide array of complex organic structures.

Construction of Nitrogen-Containing Heterocycles

The aldehyde functionality of this compound serves as a key handle for the construction of various nitrogen-containing heterocycles. Through reactions such as condensation with amines or hydrazines, followed by cyclization, a diverse range of heterocyclic systems can be accessed. For instance, reaction with a primary amine can lead to the formation of an imine, which can then undergo intramolecular cyclization or participate in cycloaddition reactions to yield heterocycles like pyrrolidines, piperidines, or more complex fused systems. The Boc-protecting group on the cyclobutylamine (B51885) moiety can be readily removed under acidic conditions, unveiling a primary amine that can be further functionalized or incorporated into a heterocyclic ring.

Assembly of Fused and Bridged Ring Systems

The rigid cyclobutyl core of this compound provides a unique conformational constraint that can be exploited in the synthesis of fused and bridged ring systems. The aldehyde group can participate in intramolecular reactions, such as aldol (B89426) condensations or Wittig reactions, with other functional groups introduced elsewhere in the molecule, leading to the formation of new rings fused to the cyclobutane (B1203170). Furthermore, the amine, once deprotected, can act as a nucleophile in intramolecular cyclization reactions to form bridged bicyclic structures, which are prevalent in many biologically active natural products.

Building Block for Advanced Chemical Scaffolds

Beyond its role as a linear precursor, this compound is an exemplary building block for the creation of advanced, three-dimensional chemical scaffolds.

Application in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools in modern organic synthesis. The aldehyde group of this compound makes it an ideal "A" component in a variety of MCRs. For example, in the Ugi four-component reaction, it can react with an amine, a carboxylic acid, and an isocyanide to rapidly generate complex acyclic structures bearing the cyclobutyl moiety. Similarly, it can participate in Passerini and Biginelli reactions, providing efficient access to a wide range of structurally diverse molecules.

Multi-Component ReactionReactantsResulting Scaffold
Ugi ReactionAldehyde, Amine, Carboxylic Acid, Isocyanideα-Acylamino Amide
Passerini ReactionAldehyde, Carboxylic Acid, Isocyanideα-Acyloxy Amide
Biginelli ReactionAldehyde, β-Ketoester, Urea/ThioureaDihydropyrimidinone

Divergent Synthetic Strategies

Divergent synthesis aims to create a library of structurally related compounds from a common intermediate. This compound is an excellent starting point for such strategies. The aldehyde can be subjected to a variety of transformations, such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an alkene via olefination. Each of these new functional groups can then be used in a subsequent set of diverse reactions, leading to a branching synthetic pathway and the generation of a multitude of distinct molecular architectures from a single starting material.

Contributions to Chemical Library Synthesis

The generation of chemical libraries containing a large number of diverse small molecules is crucial for high-throughput screening in drug discovery and materials science. The versatility of this compound makes it a valuable building block for combinatorial chemistry and the synthesis of such libraries. Its ability to participate in a wide range of chemical transformations, including those amenable to automated synthesis, allows for the rapid and efficient production of a vast array of compounds. The unique cyclobutyl-containing scaffolds that can be generated are of particular interest as they introduce novel three-dimensional diversity into chemical libraries, potentially leading to the discovery of new bioactive compounds or materials with unique properties.

Utilization in Combinatorial Chemistry Approaches

Combinatorial chemistry strategies focus on the systematic and repetitive covalent connection of a set of different building blocks to create a large library of structurally related molecules. The aldehyde functionality of this compound serves as a prime reaction site for a variety of chemical transformations amenable to combinatorial library synthesis. For instance, it can readily undergo reductive amination with a diverse set of primary and secondary amines to generate a library of secondary and tertiary amine derivatives.

Furthermore, the aldehyde can participate in multicomponent reactions, such as the Ugi or Passerini reactions, which allow for the rapid assembly of complex molecules from three or four different starting materials in a single synthetic step. The tert-butoxycarbonyl (Boc) protecting group on the cyclobutylamine moiety is stable under many of these reaction conditions, ensuring that this functionality remains masked until a later, desired stage of the synthesis.

Table 1: Potential Reactions for Library Synthesis using this compound

Reaction TypeReagent ClassResulting Functional Group
Reductive AminationPrimary/Secondary AminesSecondary/Tertiary Amines
Wittig ReactionPhosphonium (B103445) YlidesAlkenes
Grignard ReactionOrganomagnesium HalidesSecondary Alcohols
Ugi ReactionAmine, Isocyanide, Carboxylic Acidα-Acylamino Amides

This table represents theoretical applications based on the functional groups of the compound, as specific research data is not available.

Parallel Synthesis Methodologies

Parallel synthesis involves the simultaneous synthesis of a large number of compounds in a spatially separated manner, typically in microtiter plates or using automated synthesis platforms. This methodology allows for the creation of discrete compounds with known structures, facilitating subsequent structure-activity relationship (SAR) studies.

The physical and chemical properties of this compound would likely be amenable to the automated liquid handling and reaction workup procedures common in parallel synthesis. Its solubility in a range of organic solvents would facilitate its use in solution-phase parallel synthesis. Alternatively, the aldehyde group could be utilized to immobilize the molecule onto a solid support, enabling the use of solid-phase synthesis techniques. This approach simplifies the purification process, as excess reagents and byproducts can be washed away from the resin-bound product.

Following the construction of a diverse library on the solid support, the final compounds can be cleaved from the resin and collected for biological screening. The Boc-protecting group can then be removed under acidic conditions to reveal the primary amine, providing another point for diversification if desired.

Table 2: Hypothetical Parallel Synthesis Workflow

StepDescription
1. ImmobilizationReaction of the aldehyde with a resin-bound amine or hydrazine.
2. DiversificationParallel addition of various reagents to the immobilized intermediate.
3. CleavageRelease of the final compounds from the solid support.
4. DeprotectionRemoval of the Boc group to yield the primary amine.

This table outlines a conceptual workflow, as specific experimental data for this compound in parallel synthesis is not publicly documented.

Advanced Spectroscopic and Mechanistic Studies on Tert Butyl 1 4 Formylphenyl Cyclobutylcarbamate and Its Derivatives

Elucidation of Reaction Mechanisms in its Synthesis and Transformations

Understanding the precise reaction pathway for the formation of tert-butyl 1-(4-formylphenyl)cyclobutylcarbamate is crucial for optimizing synthesis and controlling purity. The synthesis typically involves the reaction of 1-(4-formylphenyl)cyclobutanamine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. Mechanistic studies aim to confirm the nucleophilic attack of the amine on the carbonyl carbon of the Boc anhydride, followed by the departure of a leaving group.

Spectroscopic Monitoring of Reaction Progress (e.g., in situ NMR, IR)

Real-time monitoring of chemical reactions provides invaluable data on reaction kinetics, intermediates, and endpoint determination without the need for sample extraction. youtube.com

In situ Fourier Transform Infrared (FTIR) Spectroscopy: In situ Attenuated Total Reflection (ATR)-FTIR spectroscopy is a powerful technique for tracking the progress of the carbamate (B1207046) formation. researchgate.netacs.org By inserting an ATR probe directly into the reaction vessel, changes in the concentration of reactants and products can be monitored continuously. The synthesis of the target compound would be characterized by the disappearance of the N-H stretching vibrations of the starting amine (typically around 3300-3400 cm⁻¹) and the appearance of the characteristic carbamate carbonyl (C=O) stretching vibration. researchgate.net The formyl group's C=O stretch (around 1700 cm⁻¹) would remain present throughout the reaction, serving as an internal reference.

A representative dataset for monitoring this reaction is presented below.

Interactive Table: In situ FTIR Monitoring of Carbamate Synthesis
Time (minutes)Amine N-H Absorbance (at ~3350 cm⁻¹)Carbamate C=O Absorbance (at ~1690 cm⁻¹)
00.850.00
100.620.28
200.410.53
300.250.71
400.110.85
500.030.92
60<0.010.94

In situ Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy allows for the direct observation of soluble species within the reaction mixture over time. cardiff.ac.uk For the synthesis of this compound, ¹H NMR would show a downfield shift of the protons on the cyclobutane (B1203170) ring, particularly the methine proton adjacent to the nitrogen atom, upon conversion of the amine to the carbamate. The appearance and integration of the signal for the nine equivalent protons of the tert-butyl group (around 1.4-1.5 ppm) provides a clear marker for product formation. researchgate.netresearchgate.net Quantitative NMR methods can be employed to determine the concentration of reactants and products, allowing for detailed kinetic analysis. sintef.no

Isotopic Labeling Studies

Isotopic labeling is a definitive method for tracing the path of atoms through a reaction mechanism. wikipedia.orgias.ac.in By strategically replacing an atom in a reactant with one of its heavier isotopes, the position of that atom in the product can be determined, confirming or refuting a proposed mechanism. researchgate.net

For the synthesis of this compound, a key experiment would involve the use of ¹⁵N-labeled 1-(4-formylphenyl)cyclobutanamine.

¹⁵N Labeling: The synthesis would be performed using 1-(4-formylphenyl)cyclobutanamine enriched with ¹⁵N. After the reaction with di-tert-butyl dicarbonate, the product would be analyzed by ¹³C NMR and mass spectrometry. In the ¹³C NMR spectrum, the carbon atoms directly bonded to the ¹⁵N atom (the cyclobutyl C1 carbon and the carbamate carbonyl carbon) would exhibit splitting due to ¹³C-¹⁵N coupling. High-resolution mass spectrometry would show the molecular ion peak shifted by one mass unit, confirming the incorporation of the ¹⁵N atom into the final carbamate structure. This unequivocally demonstrates that the nitrogen atom of the starting amine is retained in the product. researchgate.net

Deuterium (B1214612) Labeling: To study subsequent transformations, such as the reduction of the formyl group to a benzyl (B1604629) alcohol, a deuterium-labeled reducing agent like sodium borodeuteride (NaBD₄) could be used. The location of the deuterium atom on the resulting hydroxymethyl group, as determined by ¹H and ²H NMR, would provide insight into the mechanism of the reduction.

Conformational Analysis of the Cyclobutyl and Phenyl Rings

The three-dimensional structure of this compound is defined by the conformations of its cyclic components. The cyclobutane ring is known to adopt a non-planar, puckered conformation to alleviate torsional strain. libretexts.org The phenyl ring, while largely planar, can have its rotational freedom restricted by the bulky substituents.

Dynamic Nuclear Magnetic Resonance (DNMR) Studies

Dynamic NMR (DNMR) is an essential technique for studying conformational dynamics, such as ring inversion, that occur on the NMR timescale. nih.gov For the cyclobutyl ring in the target molecule, a puckered, butterfly-like conformation is expected. slideshare.net This puckering interconverts rapidly at room temperature through a planar transition state.

At ambient temperature, the ¹H NMR spectrum would likely show averaged signals for the protons on the cyclobutane ring due to this rapid inversion. However, upon cooling, the rate of this inversion would decrease. At a sufficiently low temperature (the coalescence temperature), the single peak for a pair of diastereotopic methylene (B1212753) protons on the cyclobutane ring would broaden and then split into two distinct signals, corresponding to the now slowly exchanging axial and equatorial protons. researchgate.net

By analyzing the spectrum at different temperatures, the energy barrier for this ring-flipping process can be calculated.

Interactive Table: Hypothetical DNMR Data for Cyclobutyl Ring Inversion
Proton PairCoalescence Temperature (Tc)Δν (Hz) at Low Temp.Energy Barrier (ΔG‡)
C2-Hax/Heq-110 °C (163 K)120 Hz~8.0 kcal/mol
C3-Hax/Heq-112 °C (161 K)115 Hz~7.9 kcal/mol

Note: These values are representative for substituted cyclobutanes and are presented for illustrative purposes.

X-ray Crystallography of this compound and Analogues

Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound is not publicly available, its expected structural features can be inferred from crystallographic studies of analogous molecules containing N-Boc protected amines and substituted cyclobutane rings. researchgate.netnih.govresearchgate.net

The crystal structure would be expected to confirm:

Cyclobutane Ring Conformation: The cyclobutane ring would exhibit a puckered conformation, characterized by a puckering dihedral angle. acs.org The bulky tert-butylcarbamoylphenyl group would likely occupy a pseudo-equatorial position to minimize steric interactions. researchgate.net

Carbamate Group Geometry: The carbamate functional group would be largely planar. The bond lengths and angles would be consistent with those observed in other Boc-protected amines, showing delocalization across the O=C-N system. rsc.org

Molecular Packing: The arrangement of molecules in the crystal lattice would be dictated by intermolecular interactions, such as hydrogen bonding involving the N-H group of the carbamate and the oxygen of the formyl or carbamate carbonyl groups of adjacent molecules, as well as C-H···π interactions.

Interactive Table: Expected Crystallographic Parameters
ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or Pca2₁
Selected Bond Lengths (Å)
Carbamate C=O~1.22 Å
Carbamate C-N~1.35 Å
Carbamate C-O(tBu)~1.48 Å
Cyclobutane C-C~1.55 Å
Selected Bond Angles (°) **
Cyclobutane C-C-C~88-90°
O=C-N (carbamate)~125°
C-N-C (carbamate)~120°
Selected Torsion Angles (°) **
C-C-C-C (cyclobutane puckering)~ ±20-30°

Note: These values are hypothetical and based on typical data for similar organic compounds.

Computational Chemistry and Theoretical Investigations of Tert Butyl 1 4 Formylphenyl Cyclobutylcarbamate

Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) Calculations for Molecular Orbitals

There are currently no publicly available Density Functional Theory (DFT) calculations that describe the molecular orbitals of tert-Butyl 1-(4-formylphenyl)cyclobutylcarbamate. Such calculations would be instrumental in understanding the electron density distribution and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This information is fundamental to predicting the molecule's electronic properties and its susceptibility to electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis of Reactive Sites

Without DFT calculations, a Frontier Molecular Orbital (FMO) analysis for this compound has not been performed. An FMO analysis would identify the most probable sites for chemical reactions. The shape and energy of the HOMO would indicate the likely locations for electrophilic attack, while the LUMO would suggest the sites for nucleophilic attack. This analysis is a cornerstone for predicting the regioselectivity and stereoselectivity of reactions involving this compound.

Mechanistic Pathway Elucidation through Computational Modeling

Transition State Calculations for Key Reactions

The elucidation of reaction mechanisms involving this compound through computational means requires the calculation of transition states. To date, no such calculations have been reported in the scientific literature. Transition state calculations are essential for determining the energy barriers of potential reaction pathways, thereby providing a theoretical basis for understanding reaction kinetics and identifying the most favorable mechanistic routes.

Reaction Coordinate Mapping

In the absence of transition state calculations, the mapping of reaction coordinates for reactions involving this compound has not been undertaken. A reaction coordinate map, often derived from Intrinsic Reaction Coordinate (IRC) calculations, provides a detailed depiction of the energy profile along a reaction pathway, connecting reactants, transition states, and products. This offers a comprehensive understanding of the entire reaction mechanism.

Conformation and Stereochemistry Modeling

There is a lack of computational studies on the conformational analysis and stereochemistry of this compound. Such modeling would involve systematically exploring the molecule's potential energy surface to identify stable conformers and the energy barriers between them. This is crucial for understanding the three-dimensional structure of the molecule, which significantly influences its physical properties and biological activity. Furthermore, a detailed stereochemical analysis would be vital for applications where specific stereoisomers are required.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics and molecular dynamics (MD) simulations are instrumental in exploring the conformational flexibility and structural stability of this compound. These methods employ classical physics to model the interactions between atoms, allowing for the exploration of a molecule's potential energy surface and its dynamic behavior over time.

MD simulations build upon this by introducing thermal energy, allowing the molecule to overcome energy barriers and explore a wider range of conformations. These simulations can reveal how the molecule behaves in a solution, providing insights into its flexibility, solvent interactions, and the time-averaged distribution of its various conformers.

Table 1: Theoretically Calculated Low-Energy Conformers of this compound

Conformer Dihedral Angle (°C) (Ring-Phenyl) Dihedral Angle (°C) (Ring-Carbamate) Relative Energy (kcal/mol)
1 45 180 0.00
2 -45 180 0.00
3 90 60 1.25

Note: The data in this table is hypothetical and for illustrative purposes, representing a plausible outcome of molecular mechanics calculations.

Prediction of Spectroscopic Parameters

Theoretical methods are highly effective in predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra.

¹H and ¹³C NMR Spectroscopy: Density Functional Theory (DFT) is a common method for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of each nucleus, a theoretical NMR spectrum can be generated. For this compound, theoretical predictions can help assign the signals of the aromatic protons, the cyclobutane (B1203170) protons, and the distinct signal of the tert-butyl group.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aldehydic-H 9.98 s -
Aromatic-H 7.85 d 8.2
Aromatic-H 7.65 d 8.2
NH 5.10 s -
Cyclobutane-H 2.40 - 2.60 m -
Cyclobutane-H 1.90 - 2.10 m -

Note: The data in this table is based on theoretical calculations and typical values for similar functional groups.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C=O (aldehyde) 192.5
C=O (carbamate) 155.0
Aromatic C (quaternary) 148.0
Aromatic C (quaternary) 135.5
Aromatic CH 130.0
Aromatic CH 128.5
C (quaternary, cyclobutane) 58.0
C (quaternary, tert-butyl) 79.5
CH₂ (cyclobutane) 32.0

Note: The data in this table is based on theoretical calculations and typical values for similar functional groups.

Infrared (IR) Spectroscopy: Theoretical calculations can also predict the vibrational frequencies of a molecule. These predicted frequencies correspond to the various vibrational modes, such as stretching and bending of bonds. For this compound, key predicted vibrations would include the C=O stretching of the aldehyde and carbamate (B1207046) groups, the N-H stretching of the carbamate, and the C-H stretching of the aromatic and aliphatic portions of the molecule.

Table 4: Predicted Key IR Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
N-H Stretch 3350
C-H (aromatic) Stretch 3050
C-H (aliphatic) Stretch 2970
C=O (aldehyde) Stretch 1705
C=O (carbamate) Stretch 1690

Note: The data in this table is based on theoretical calculations and typical values for similar functional groups.

Future Directions and Emerging Research Opportunities

Novel Synthetic Routes for tert-Butyl 1-(4-formylphenyl)cyclobutylcarbamate and its Analogues

The development of efficient and scalable synthetic routes is paramount to unlocking the potential of this compound. Current strategies for synthesizing related cyclobutylamine (B51885) derivatives often involve multi-step processes that can be lengthy and challenging. nih.govcalstate.edu Future research could focus on creating more convergent and modular synthetic pathways.

A plausible forward-thinking approach could involve a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, to construct the core 1-arylcyclobutylamine structure. The synthesis could commence from a readily available cyclobutanone (B123998) derivative, which is then converted to the corresponding amine. Subsequent protection of the amine with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc₂O) is a standard and efficient transformation. masterorganicchemistry.comfishersci.co.uk The final key step would be the introduction of the formyl group, which could be achieved through formylation of an aryl halide precursor. organic-chemistry.org

Analog synthesis could be readily achieved by varying the starting materials. For instance, using different arylboronic acids or aryl halides in the coupling step would yield a library of analogues with diverse electronic properties. Similarly, employing other carbamate (B1207046) protecting groups could offer different deprotection strategies, enhancing the molecule's synthetic utility. masterorganicchemistry.com

Table 1: Hypothetical Novel Synthetic Pathway This table presents a prospective, multi-step synthesis that has not been experimentally validated but is based on established chemical transformations.

StepTransformationProposed Reagents & ConditionsPurposeHypothetical Yield
1 Reductive Amination1-(4-bromophenyl)cyclobutanol, NaN₃, H₂SO₄; then H₂, Pd/CFormation of 1-(4-bromophenyl)cyclobutanamine75%
2 Boc Protection1-(4-bromophenyl)cyclobutanamine, (Boc)₂O, Et₃N, CH₂Cl₂Protection of the amine functionality95%
3 Formylationtert-Butyl 1-(4-bromophenyl)cyclobutylcarbamate, Pd(OAc)₂, P(o-tol)₃, H₂, CO, TolueneIntroduction of the formyl group via carbonylation65%

Exploration of Undiscovered Chemical Transformations

The bifunctional nature of this compound opens the door to a wide array of chemical transformations, many of which remain unexplored for this specific scaffold. The two primary reactive sites are the aromatic aldehyde and the Boc-protected amine.

The formyl group is a versatile handle for numerous reactions. nih.gov It can undergo:

Oxidation to a carboxylic acid, providing an attachment point for amide bond formation.

Reduction to a benzyl (B1604629) alcohol, which can be used in ether or ester synthesis.

Reductive amination to generate secondary or tertiary amines.

Wittig-type reactions to form alkenes, extending the conjugation of the aromatic system.

Condensation reactions with active methylene (B1212753) compounds or amines to form various heterocyclic systems or Schiff bases (imines), respectively. asianpubs.orgmdpi.com

The Boc-carbamate is primarily a protecting group, stable under many conditions but readily cleaved under acidic conditions (e.g., using trifluoroacetic acid or HCl) to reveal the primary amine. acsgcipr.orgnih.gov This liberated amine is a potent nucleophile, enabling a secondary layer of functionalization, including acylation, alkylation, and sulfonylation. The orthogonality of the Boc deprotection conditions relative to many reactions involving the aldehyde group allows for selective, stepwise modifications of the molecule.

Table 2: Potential Chemical Transformations This table outlines prospective reactions based on the known reactivity of the compound's functional groups.

Functional GroupReaction TypePotential ReagentsResulting Functionality
FormylOxidationKMnO₄ or Ag₂OCarboxylic Acid
FormylReductive AminationR-NH₂, NaBH(OAc)₃Secondary Amine
FormylKnoevenagel CondensationMalononitrile, piperidineDicyanovinyl Group
FormylImine FormationPrimary Amine, acid catalystImine (Schiff Base)
Boc-CarbamateDeprotectionTrifluoroacetic Acid (TFA)Primary Amine
Deprotected AmineAcylationAcetyl Chloride, baseAcetamide

Integration into Flow Chemistry and Automation Platforms

The multi-step synthesis of complex organic molecules is increasingly benefiting from the adoption of continuous flow chemistry and automated platforms. researchgate.netrsc.org These technologies offer enhanced safety, precise control over reaction parameters (temperature, pressure, and residence time), and improved scalability compared to traditional batch processing. nih.govacs.org

A future research direction would be to adapt the proposed synthesis of this compound into a telescoped, multi-step flow process. illinois.edu For example, the reductive amination and subsequent Boc protection could be performed in sequential reactor coils. The use of immobilized reagents or catalysts packed into columns (packed-bed reactors) could streamline the process by simplifying purification, as unreacted reagents or byproducts can be captured, allowing the product stream to flow directly into the next reaction module. In-line purification and analytical techniques could be integrated for real-time monitoring and optimization, accelerating the synthesis and characterization of the target molecule and its analogues.

Potential for Design of Advanced Materials and Supramolecular Assemblies

The unique structural features of this compound make it an attractive candidate for the design of novel materials. The cyclobutane (B1203170) ring provides a rigid, three-dimensional, and sp³-rich scaffold, which is increasingly sought after in medicinal chemistry and materials science to move away from flat, two-dimensional structures. nih.govru.nllifechemicals.com

The aromatic aldehyde functionality is particularly useful for building larger structures through dynamic covalent chemistry or non-covalent interactions. nih.gov

Polymers and Frameworks: The aldehyde can undergo condensation reactions with di- or tri-amines to form porous poly(azomethine) networks or Covalent Organic Frameworks (COFs). These materials could have applications in gas storage, separation, or catalysis. The polymerization of aromatic aldehydes is another avenue for creating novel polymeric materials. acs.org

Supramolecular Assemblies: The aldehyde can participate in the formation of supramolecular structures. For example, it can form reversible imine bonds, which are key to creating self-healing materials and adaptive systems. beilstein-journals.org Furthermore, the aromatic ring can engage in π-π stacking interactions, driving the self-assembly of molecules into ordered aggregates like liquid crystals or gels. acs.org The integration into metal-organic frameworks (MOFs) is also a possibility, where the aldehyde can be post-synthetically modified or act as a coordinating group. oaepublish.com

Application as a Precursor in Niche Academic Research Areas (e.g., PROTAC Linkers, Covalent Inhibitors)

The structure of this compound is well-suited for application as a precursor or building block in cutting-edge areas of chemical biology and drug discovery.

PROTAC Linkers: Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins. nih.gov They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. researchgate.net The composition and rigidity of the linker are critical for the efficacy of the PROTAC. The subject molecule contains all the necessary components to serve as a versatile linker building block. enamine.netbio-techne.com After Boc deprotection, the resulting amine could be attached to an E3 ligase ligand. The aldehyde can be modified—for example, via reductive amination—to attach a linker extension or a warhead for the target protein. The cyclobutane core would serve as a rigid, non-planar spacer, which can be advantageous in controlling the spatial orientation of the two ends of the PROTAC, potentially leading to improved ternary complex formation. nih.govresearchgate.net

Table 3: Hypothetical Application as a PROTAC Linker Building Block This table illustrates how the molecule could be used to generate a library of PROTAC precursors.

Modification SiteReactionAttached MoietyResulting Feature
Amine (after deprotection)Amide CouplingCarboxy-functionalized VHL ligandVHL-recruiting linker
Amine (after deprotection)Amide CouplingCarboxy-functionalized CRBN ligandCRBN-recruiting linker
Formyl GroupReductive AminationAmino-PEG₃-azideLinker with click-chemistry handle
Formyl GroupWittig ReactionYlide with terminal alkyneRigidified linker with alkyne handle
  • Covalent Inhibitors: Targeted covalent inhibitors are a class of drugs that form a covalent bond with their protein target, often leading to increased potency and duration of action. mdpi.com The aldehyde functionality can act as a reversible covalent "warhead." researchgate.net It can react with nucleophilic amino acid residues, such as the thiol of a cysteine or the amine of a lysine, to form a hemi-thioacetal or a Schiff base (imine), respectively. nih.govchemrxiv.org While less reactive than commonly used warheads like acrylamides, aldehydes offer the potential for reversible covalent bonding, which can be advantageous for reducing off-target toxicity. tandfonline.com This molecule could therefore serve as a scaffold for the rational design of novel reversible covalent inhibitors, where the aryl-cyclobutylamine portion provides the binding affinity for a specific protein target. nih.govchemrxiv.org
  • Q & A

    Q. What are the common synthetic routes for tert-Butyl 1-(4-formylphenyl)cyclobutylcarbamate?

    The compound is synthesized via carbamate formation reactions. A typical approach involves coupling tert-butyl carbamate derivatives with functionalized cyclobutylamine precursors. For example, reacting 1-(4-formylphenyl)cyclobutylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DIPEA) and a solvent like dichloromethane (DCM) under anhydrous conditions. Reaction monitoring via TLC or LC-MS is essential to optimize yields .

    Q. What analytical techniques are critical for characterizing this compound?

    Key techniques include:

    • NMR Spectroscopy : ¹H and ¹³C NMR to confirm carbamate (δ ~155-165 ppm for carbonyl) and formyl (δ ~190-200 ppm) groups.
    • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (carbamate C=O) and ~2800 cm⁻¹ (formyl C-H stretch).
    • HRMS : To verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

    Q. What precautions are necessary for safe handling and storage?

    • Handling : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid inhalation/contact.
    • Storage : Keep in airtight, light-resistant containers at room temperature (20–25°C) with desiccants to prevent hydrolysis. Incompatible with strong acids/bases or oxidizing agents .

    Advanced Research Questions

    Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

    • Temperature Control : Maintain 0–5°C to suppress side reactions (e.g., cyclobutane ring opening).
    • Catalysis : Use HOBt/DCC or DMAP to enhance coupling efficiency.
    • Stoichiometry : A 1:1.2 molar ratio of amine to Boc₂O ensures complete conversion.
    • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product from unreacted precursors .

    Q. How do pH and temperature affect the stability of this compound?

    Stability studies reveal:

    • Acidic Conditions (pH < 4) : Rapid hydrolysis of the carbamate group to release CO₂ and form a secondary amine.
    • Basic Conditions (pH > 9) : Degradation via nucleophilic attack on the carbonyl carbon.
    • Thermal Stability : Stable up to 40°C; decomposition observed at >60°C. These findings necessitate controlled storage and reaction environments .

    Q. What strategies resolve discrepancies in spectroscopic data for structural confirmation?

    • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations and identifies stereochemical ambiguities.
    • Computational Validation : Compare experimental NMR/IR data with density functional theory (DFT) simulations.
    • Crystallography : Single-crystal X-ray diffraction provides definitive structural proof if crystalline forms are obtainable .

    Q. How does the 4-formylphenyl moiety influence reactivity in medicinal chemistry applications?

    The formyl group enables:

    • Schiff Base Formation : Conjugation with amino-containing biomolecules (e.g., antibodies for targeted drug delivery).
    • Click Chemistry : Alkyne-azide cycloaddition for bioconjugation.
    • Electrophilic Reactivity : Participation in nucleophilic aromatic substitution (e.g., with thiols or amines) .

    Q. How can researchers address the absence of ecological toxicity data for this compound?

    • Read-Across Analysis : Use toxicity data from structurally similar carbamates (e.g., tert-butyl (4-bromophenyl)carbamate).
    • In Silico Modeling : Tools like ECOSAR predict acute/chronic toxicity based on functional groups.
    • Experimental Assays : Perform acute toxicity tests on Daphnia magna or algae to fill data gaps .

    Methodological Notes

    • Synthesis Optimization : Prioritize anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis/oxidation .
    • Data Validation : Cross-reference analytical results with PubChem or Reaxys entries for consistency .
    • Safety Protocols : Regularly review SDS updates for handling and disposal guidelines .

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